molecular formula C13H15NO2 B11888794 1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one

1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one

Cat. No.: B11888794
M. Wt: 217.26 g/mol
InChI Key: SRXWXUMEKPYUBW-UHFFFAOYSA-N
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Description

1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-methyl-3-ethoxybenzaldehyde and ethyl acetoacetate, the compound can be synthesized via a Pfitzinger reaction.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: May exhibit antimicrobial, antiviral, or anticancer activities.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    6-Methoxyquinoline: A derivative with a methoxy group at the 6-position.

    2-Methylquinoline: A derivative with a methyl group at the 2-position.

Uniqueness

1-Ethyl-6-methoxy-2-methylquinolin-4(1H)-one is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-ethyl-6-methoxy-2-methylquinolin-4-one

InChI

InChI=1S/C13H15NO2/c1-4-14-9(2)7-13(15)11-8-10(16-3)5-6-12(11)14/h5-8H,4H2,1-3H3

InChI Key

SRXWXUMEKPYUBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)OC)C

Origin of Product

United States

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